Cas no 24585-99-7 (Benzeneacetaldehyde, a-oxo-4-(2-phenylethyl)-)
24585-99-7 structure
Product Name:Benzeneacetaldehyde, a-oxo-4-(2-phenylethyl)-
CAS-nummer:24585-99-7
MF:C16H14O2
MW:238.281164646149
CID:267006
PubChem ID:32499
Update Time:2025-04-19
Benzeneacetaldehyde, a-oxo-4-(2-phenylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetaldehyde, a-oxo-4-(2-phenylethyl)-
- 2-oxo-2-[4-(2-phenylethyl)phenyl]acetaldehyde
- BRN 2103478
- (p-Phenethylphenyl)glyoxal
- GLYOXAL, (p-PHENETHYLPHENYL)-
- DTXSID80179329
- 24585-99-7
-
- Inchi: 1S/C16H14O2/c17-12-16(18)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2
- InChI-sleutel: YEWSCLFUUYUKAE-UHFFFAOYSA-N
- LACHT: O=C(C=O)C1C=CC(=CC=1)CCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 238.09942
- Monoisotopische massa: 238.099
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 5
- Complexiteit: 271
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 34.1A^2
- XLogP3: 3.5
Experimentele eigenschappen
- Dichtheid: 1.125
- Kookpunt: 351.1°Cat760mmHg
- Vlampunt: 144.6°C
- Brekindex: 1.58
- PSA: 34.14
Benzeneacetaldehyde, a-oxo-4-(2-phenylethyl)- Gerelateerde literatuur
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
24585-99-7 (Benzeneacetaldehyde, a-oxo-4-(2-phenylethyl)-) Gerelateerde producten
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- 134-81-6(diphenylethane-1,2-dione)
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- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
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